molecular formula C9H8N2O4 B8746680 1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene

1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene

Cat. No. B8746680
M. Wt: 208.17 g/mol
InChI Key: DBWBKROWASFCCD-UHFFFAOYSA-N
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Patent
US08927569B2

Procedure details

A solution of 2-nitrobenzaldehyde (5.0 g, 33.1 mmol) and ammonium acetate (2.55 g, 33.1 mmol) in AcOH (20 mL) was treated dropwise at 20° C. with nitroethane (2.84 mL, 39.7 mmol). The resulting solution was heated under reflux for 2 h, then cooled and diluted with EtOAc. The organic layer was washed with saturated aqueous NaHCO3 solution and brine, then dried over Na2SO4. Filtration and removal of the volatiles gave a residue that was purified on silica gel (gradient elution, 0-40% EtOAc/hexanes) to give the title compound as an oil. (2.3 g, 33%). LCMS (ES+) m/z 209 (M+H)+
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
2.84 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-:3])=[O:2].C([O-])(=O)C.[NH4+].[N+:17]([CH2:20][CH3:21])([O-:19])=[O:18]>CC(O)=O.CCOC(C)=O>[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[C:20]([N+:17]([O-:19])=[O:18])[CH3:21])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
2.55 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
nitroethane
Quantity
2.84 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the volatiles
CUSTOM
Type
CUSTOM
Details
gave a residue that
CUSTOM
Type
CUSTOM
Details
was purified on silica gel (gradient elution, 0-40% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=C(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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